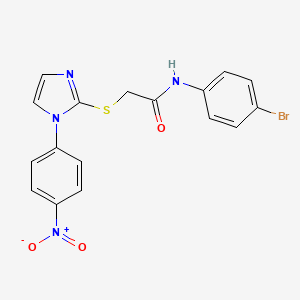
N-(4-fluorobenzyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorobenzyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide, commonly known as 'compound X', is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. The compound is synthesized using a multi-step process that involves the use of various reagents and solvents.
Wissenschaftliche Forschungsanwendungen
Neuroprotective Potential
N-(4-fluorobenzyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide, under investigation for its pharmacological properties, has shown a notable preference for inhibiting the intracellular Na+-dependent Ca2+ uptake via NCX3, a type of sodium-calcium exchanger. This selective inhibition is significantly greater compared to other NCX isoforms like NCX1 and NCX2. The compound's interaction domains were explored through NCX1/NCX3-chimeric analysis, identifying the α-2 region in NCX1 as crucial for the differential drug response. Its therapeutic potential is highlighted by its neuroprotective efficacy against hypoxia/reoxygenation-induced neuronal cell damage, suggesting its use as a novel neuroprotective drug (Iwamoto & Kita, 2006).
Electrophysiological Effects in Cardiac Cells
Further research into the electrophysiological impacts of N-(4-fluorobenzyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide on the heart demonstrated its potential in modifying the Na+/Ca2+ exchange current in guinea pig cardiac ventricular myocytes. The compound effectively suppressed the bidirectional Na+/Ca2+ exchange current in a concentration-dependent manner, indicating a more potent inhibition on the Ca2+ entry mode of the exchange. This specificity, along with its [Na+]i-dependent and trypsin-insensitive inhibition, aligns with characteristics of other benzyloxyphenyl derivative NCX inhibitors, suggesting a higher potency as an NCX1 inhibitor compared to similar compounds (Yamashita et al., 2016).
Supramolecular Chemistry and Metal Coordination
N-(4-fluorobenzyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide's relevance extends into supramolecular chemistry, where nicotinamide, a structural analog, is used to form supramolecular arrays with copper(II) halogenobenzoates. These complexes exhibit diverse coordination geometries and hydrogen-bonding networks, contributing to the understanding of molecular self-assembly and the design of metal-organic frameworks (Halaška et al., 2016).
Analytical and Biochemical Applications
The compound's framework has paved the way for the development of analytical methods and the study of biochemical mechanisms. For instance, nicotinamide derivatives, closely related to N-(4-fluorobenzyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide, have been synthesized to explore their corrosion inhibition effect on mild steel in acidic conditions, demonstrating the compound's potential in industrial chemistry applications (Chakravarthy et al., 2014).
Wirkmechanismus
Target of Action
The primary target of this compound is currently unknown. Similar compounds have been identified as potent and selective met kinase inhibitors . Met kinase plays a crucial role in cellular growth, survival, and migration, making it a significant target for cancer therapeutics .
Mode of Action
Based on its structural similarity to other met kinase inhibitors, it may bind to the kinase domain of the met receptor, thereby inhibiting its activation and downstream signaling .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to Met kinase signaling. Met kinase is involved in several pathways, including the PI3K/AKT/mTOR pathway, which regulates cell survival and growth, and the RAS/RAF/MEK/ERK pathway, which controls cell proliferation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. Similar compounds have demonstrated favorable pharmacokinetic and preclinical safety profiles .
Result of Action
The molecular and cellular effects of this compound’s action would likely involve the inhibition of Met kinase activity, leading to decreased cell proliferation and survival. This could potentially result in the suppression of tumor growth in Met-dependent cancers .
Eigenschaften
IUPAC Name |
N-[(4-fluorophenyl)methyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2S/c18-14-4-1-12(2-5-14)9-20-17(21)13-3-6-16(19-10-13)22-15-7-8-23-11-15/h1-6,10,15H,7-9,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLDRAGQHLCMCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=C(C=C2)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethoxyphenyl)-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2935239.png)






![1-(4-acetylphenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2935251.png)
![6-amino-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2935253.png)


![N-cyclohexyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2935258.png)
![7-ethoxy-5-(pyridin-4-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2935259.png)
